Cetyl myristoleate

Overview

Description

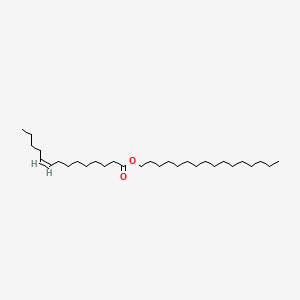

Cetyl myristoleate is a fatty acid ester, specifically the cetyl ester of myristoleic acid. It is a naturally occurring compound found in certain animals, including cows, whales, beavers, and mice. This compound has gained attention for its potential benefits in managing arthritis and fibromyalgia due to its anti-inflammatory properties.

The Discovery of this compound: A Brief Historical Overview

This compound gained prominence through the work of Henry W. Diehl, a researcher who investigated factors contributing to arthritis resistance in certain strains of mice in the 1960s and 1970s. Diehl's research, primarily conducted at the National Institutes of Health (NIH), focused on identifying substances that might protect these mice from developing experimentally induced arthritis. He isolated and characterized several fatty acid esters from these mice, with this compound being one of the most extensively studied. Diehl’s work suggested a potential role for this compound in modulating immune responses, particularly in the context of inflammation. While his early work sparked significant interest, subsequent research has been more nuanced.

This compound’s Place Among Fatty Acid Esters: Categorizing this compound within the Broader Context

Fatty acid esters are formed through the reaction of a fatty acid with an alcohol. They are ubiquitous in nature, serving various biological roles. This compound belongs to the subgroup of fatty acid esters derived from long-chain fatty acids (those with 12 or more carbon atoms).

Here’s a classification table to put this compound in context:

| Category | Subcategory | Example | Description |

| Lipids | Fatty Acids | Myristoleic Acid (C14:1 ω-5) | Carboxylic acids with hydrocarbon chains. Can be saturated or unsaturated. |

| Alcohols | Cetyl Alcohol (C16:0) | Long-chain alcohols. | |

| Fatty Acid Esters | This compound (C30H58O2) | Formed by the esterification of a fatty acid with an alcohol. | |

| Waxes | Beeswax, Carnauba Wax | Esters of long-chain fatty acids with long-chain alcohols. Often have high melting points. |

Compared to other fatty acid esters, the specific combination of cetyl alcohol and myristoleic acid gives this compound unique properties. The saturation of the cetyl portion and the single unsaturation of the myristoleate portion influence its melting point, lipophilicity, and potentially its interaction with biological systems.

Preparation Methods

Cetyl myristoleate, a unique fatty acid ester, has gained attention in recent years due to its potential applications. This compound was first discovered in the 1970s by Harry W. Diehl, a researcher at the National Institutes of Health. Since then, various methods for its preparation have been developed and refined[“].

Raw Materials for this compound Preparation

The primary components required for the preparation of this compound are:

Myristoleic acid: A monounsaturated omega-5 fatty acid

Cetyl alcohol: A fatty alcohol derived from palm oil or coconut oil

These raw materials serve as the building blocks for the esterification process that yields this compound[“].

Extraction Methods

Extraction from Animal Tissues

One of the original methods for obtaining this compound involved extracting it from mouse tissues. This process typically includes:

Tissue maceration: Breaking down the mouse tissue to release the compound

Solvent extraction: Using organic solvents to separate the desired compound from other cellular components[“].

Chemical Synthesis Techniques

The most common method for preparing this compound is through chemical synthesis, specifically the esterification process.

Esterification Process

This reaction involves combining myristoleic acid with cetyl alcohol in the presence of a catalyst. The general reaction can be represented as:

Myristoleic Acid + Cetyl Alcohol → this compound + Water

Myristoleic Acid+Cetyl Alcohol→this compound+Water

Reaction Conditions and Parameters

Key factors that influence the esterification process include:

Temperature: Typically maintained between 70-100°C

Catalyst: Often an acid catalyst such as sulfuric acid or p-toluenesulfonic acid

Reaction time: Usually several hours to ensure complete conversion

Molar ratio of reactants: Optimized to maximize yield[“]

Purification Steps

After the reaction, the crude product undergoes several purification steps:

Washing: To remove excess acid and catalyst

Distillation: To separate the ester from unreacted starting materials

Crystallization: To improve purity and isolate the final product[“]

This compound’s Stability and Formulation: How this compound Behaves Under Different Conditions

Stability:

- Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, and in the presence of moisture or enzymes (lipases). Hydrolysis breaks down this compound back into cetyl alcohol and myristoleic acid.

- Oxidation: The cis double bond in myristoleic acid is prone to oxidation, especially when exposed to air, light, or heat. Oxidation can lead to the formation of undesirable byproducts, affecting the quality and potential biological activity of this compound.

- Thermal Stability: this compound has a moderate melting point (typically between 45-55°C). Exposure to high temperatures can accelerate degradation processes like oxidation and hydrolysis.

Formulation Considerations:

- Protection from Oxidation: Antioxidants (e.g., tocopherols, BHA, BHT) can be added to formulations containing this compound to prevent or slow down oxidation. Inert gas flushing (e.g., nitrogen or argon) can also be used during packaging and storage.

- Protection from Hydrolysis: Anhydrous conditions should be maintained during storage and formulation. Avoiding extreme pH conditions is also important.

- Encapsulation: Encapsulation techniques (e.g., liposomes, microencapsulation) can be used to protect this compound from degradation and improve its delivery and stability.

Data Table: Key Properties Affecting Stability

| Property | Effect on Stability | Mitigation Strategies |

| Ester Bond | Susceptible to hydrolysis (water, acid/base, enzymes) | Anhydrous storage, avoid extreme pH, enzymatic inhibitors |

| Cis Double Bond | Prone to oxidation (air, light, heat) | Antioxidants, inert gas flushing, protection from light and heat |

| Melting Point | Moderate (45-55°C), high temperatures accelerate degradation | Avoid excessive heating during processing and storage |

Chemical Reactions Analysis

Hydrolysis of Cetyl Myristoleate

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a crucial reaction for esters like this compound. It breaks the ester bond, yielding the constituent alcohol (cetyl alcohol) and carboxylic acid (myristoleic acid).

Reaction Equation:

CH3(CH2)14COOCH2(CH2)14CH3 + H2O ⇌ CH3(CH2)14COOH + CH3(CH2)15OH

(this compound + Water ⇌ Myristoleic Acid + Cetyl Alcohol)

Conditions Affecting Hydrolysis:

- Acid Catalysis: Acids (e.g., hydrochloric acid, sulfuric acid) catalyze the hydrolysis reaction, protonating the carbonyl oxygen of the ester and making it more susceptible to nucleophilic attack by water.

- Base Catalysis (Saponification): Bases (e.g., sodium hydroxide, potassium hydroxide) also catalyze hydrolysis. In this case, the hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon. This reaction is irreversible and produces a carboxylate salt (soap) and the alcohol.

- Enzymatic Hydrolysis: Lipases, a class of enzymes, catalyze the hydrolysis of esters under mild conditions. This is biologically relevant as lipases are present in various organisms and play a role in lipid metabolism.

- Temperature: Higher temperatures generally accelerate the rate of hydrolysis, regardless of the catalytic conditions.

- Moisture: The presence of water is essential for hydrolysis. Even trace amounts of moisture can lead to slow degradation of this compound over time.

Oxidation of this compound

The myristoleic acid component of this compound contains a cis double bond, which is susceptible to oxidation. Oxidation reactions can lead to the formation of various degradation products, affecting the quality and potentially altering the properties of this compound.

Types of Oxidation:

- Autoxidation: This is a free radical chain reaction that occurs in the presence of oxygen (air), light, and/or heat. It involves the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other oxidation products.

- Lipoxygenase-mediated Oxidation: Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids. While myristoleic acid is monounsaturated, it's possible that under certain conditions, lipoxygenases could still play a role in its oxidation.

Factors Affecting Oxidation:

- Oxygen Exposure: Exposure to air increases the rate of autoxidation.

- Light: Light, particularly ultraviolet (UV) radiation, can initiate and accelerate autoxidation.

- Temperature: Higher temperatures increase the rate of oxidation reactions.

- Presence of Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can catalyze oxidation reactions.

Consequences of Oxidation:

Oxidation of this compound can lead to:

- Changes in Physical Properties: Changes in color, odor, and viscosity.

- Formation of Degradation Products: Aldehydes and ketones can have undesirable odors and can potentially be reactive.

- Loss of Biological Activity: If this compound has specific biological activity, oxidation can diminish or eliminate it.

Transesterification of this compound

Transesterification is the reaction of an ester with an alcohol, resulting in the exchange of the alkoxy groups. In the case of this compound, transesterification could involve reacting it with another alcohol, resulting in a different fatty acid ester and releasing cetyl alcohol.

Reaction Equation (General):

R-COO-R' + R''-OH ⇌ R-COO-R'' + R'-OH

(Ester 1 + Alcohol 2 ⇌ Ester 2 + Alcohol 1)

Conditions for Transesterification:

- Acid or Base Catalysis: Acids or bases can catalyze transesterification reactions.

- Enzymatic Catalysis: Lipases can also catalyze transesterification.

- Temperature: Elevated temperatures can accelerate the reaction rate.

Other Potential Reactions

While less commonly studied, other reactions involving this compound could include:

- Reduction: Reduction of the double bond in the myristoleoyl portion to form cetyl myristate (the saturated analog).

- Esterification (Reverse of Hydrolysis): Under appropriate conditions, the hydrolysis reaction can be reversed to reform this compound from myristoleic acid and cetyl alcohol.

Data Table: Summary of Chemical Reactions of this compound

| Reaction | Reactants/Conditions | Products | Key Considerations |

| Hydrolysis | H2O, acid/base/enzymes, heat | Myristoleic Acid, Cetyl Alcohol | Moisture, pH, temperature, enzymatic activity influence the rate. |

| Oxidation | O2, light, heat, metal ions | Aldehydes, ketones, hydroperoxides, other products | Protection from oxygen, light, heat, and metal ions is crucial for stability. |

| Transesterification | Alcohol, acid/base/enzymes, heat | New Ester, Cetyl Alcohol | Can be used to modify the properties of this compound. |

| Reduction | Reducing agent (e.g., H2/catalyst) | Cetyl Myristate | Converts the unsaturated myristoleoyl chain to a saturated one. |

Scientific Research Applications

Discovery and Early Research

The story of cetyl myristoleate begins with its discovery by Dr. Harry Diehl at the National Institute of Arthritis, Metabolic, and Digestive Diseases in Bethesda, Maryland1. Dr. Diehl's groundbreaking work revealed that this compound was responsible for making Swiss albino mice immune to artificially induced arthritis[“]. This discovery led to further investigations into the compound's potential anti-inflammatory properties.

In Vitro Studies on this compound and Inflammation

In vitro studies allow researchers to investigate the effects of this compound at the cellular and molecular levels. These studies often involve cell cultures or isolated components of the immune system. While limited, some research suggests potential anti-inflammatory properties of this compound.

Modulation of Inflammatory Mediators: Some in vitro studies have explored the impact of this compound on the production of inflammatory mediators, such as cytokines (e.g., interleukin-1 beta, tumor necrosis factor alpha) and prostaglandins. These molecules play crucial roles in the inflammatory response. However, robust and consistently replicated data specifically for this compound is lacking in publicly accessible databases. Much of the early work examined mixtures of cetyl esters, making it difficult to isolate the specific effects of this compound.

Effects on Immune Cells: Research has investigated the influence of this compound on immune cells, such as macrophages and lymphocytes. These cells are central to the inflammatory process. Again, specific data on this compound is scarce, with much of the early work focusing on broader classes of lipids or mixtures.

In Vivo Animal Studies on this compound and Joint Conditions

In vivo studies using animal models provide insights into the effects of this compound in a living organism. These studies are crucial for understanding how this compound might interact with complex biological systems.

Animal Models of Arthritis: Early research, primarily by Henry Diehl, used animal models of experimentally induced arthritis to investigate the effects of this compound and related cetyl esters. These studies suggested a potential protective effect against the development of arthritis in certain mouse strains. However, it’s important to note that these were early observations, and the precise mechanisms remained unclear. The studies often used mixtures of cetyl esters, not isolated this compound.

Joint Inflammation and Mobility: Some studies have examined the effects of this compound on joint inflammation and mobility in animal models. However, published, peer-reviewed studies specifically isolating the effects of this compound are limited. More research is needed to confirm and expand upon these findings.

This compound and Cartilage Health

Cartilage is a crucial component of joints, providing cushioning and facilitating smooth movement. Degradation of cartilage is a hallmark of osteoarthritis. Research specifically investigating the direct effects of isolated this compound on cartilage is scarce.

Indirect Effects via Inflammation Reduction: If this compound has anti-inflammatory properties, it could indirectly protect cartilage by reducing inflammation in the joint environment. However, direct evidence for this is limited, and more research is needed.

Direct Effects on Chondrocytes: Chondrocytes are the cells responsible for maintaining cartilage. It is unknown whether this compound has any direct effects on chondrocyte activity, such as matrix synthesis or degradation.

| Research Area | Focus | Key Findings (Limited Data) |

| In Vitro Inflammation Studies | Effects on inflammatory mediators (cytokines, prostaglandins), effects on immune cells (macrophages, lymphocytes) | Limited and inconclusive data on isolated this compound. Much of the early work studied mixtures of cetyl esters. Suggestive of potential modulation of inflammatory processes but requires further investigation. |

| In Vivo Joint Studies | Effects in animal models of arthritis, impact on joint inflammation and mobility | Early research suggested potential protective effects against experimentally induced arthritis in specific mouse strains. More recent, robust research on isolated this compound is limited. |

| Cartilage Health | Direct effects on cartilage and chondrocytes, indirect effects via inflammation reduction | Very limited research specifically on this compound and cartilage. Potential indirect protection through inflammation reduction is hypothesized but requires further investigation. |

This compound's Impact on Immune Responses

The initial interest in this compound stemmed from observations of its potential role in modulating immune responses, particularly in the context of inflammation. However, it's crucial to acknowledge that much of the early work involved mixtures of cetyl esters, making it challenging to isolate the specific effects of this compound itself. Furthermore, robust, peer-reviewed studies directly investigating the effects of purified this compound on immune function are limited.

Early Observations and Animal Studies: Early research, primarily conducted by Henry Diehl, focused on observing resistance to experimentally induced arthritis in certain mouse strains. These studies suggested that this compound, along with other cetyl esters, might play a role in this resistance. The hypothesis was that these compounds could modulate immune responses, potentially influencing the activity of immune cells or the production of inflammatory mediators. However, these were preliminary observations, and the specific mechanisms of action were not fully elucidated.

Influence on Immune Cell Activity (Limited Data): While definitive research is lacking, it has been hypothesized that this compound could influence the activity of various immune cells, such as:

- Macrophages: These cells play a crucial role in initiating and regulating inflammatory responses. They can produce pro-inflammatory cytokines like tumor necrosis factor alpha and interleukin-1 beta. It has been suggested that this compound might influence macrophage activity, but specific evidence is scarce.

- Lymphocytes (T cells and B cells): These cells are central to adaptive immunity. There is limited direct evidence of this compound’s impact on lymphocyte function.

Modulation of Cytokine Production (Limited Data): Cytokines are signaling molecules that play a key role in immune communication and inflammation. Some preliminary research has suggested that this compound might influence the production of certain cytokines. However, more research is needed to confirm these findings and to identify the specific cytokines affected.

Studies on this compound and Inflammatory Pathways

Inflammation is a complex biological process involving various signaling pathways and molecular mediators. While direct evidence is limited, some hypotheses have been proposed regarding how this compound might interact with these pathways.

Influence on Eicosanoid Pathways (Hypothetical): Eicosanoids, such as prostaglandins and leukotrienes, are lipid mediators derived from arachidonic acid. They play a significant role in inflammation. It has been speculated that this compound might influence the activity of enzymes involved in eicosanoid synthesis, such as cyclooxygenases (COX) and lipoxygenases (LOX). However, direct research confirming this is lacking.

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling (Hypothetical): Nuclear factor kappa B is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. It has been hypothesized that this compound might interfere with Nuclear factor kappa B signaling. However, direct evidence is needed to support this hypothesis.

This compound and Autoimmune Conditions (Mention without Disease-Specific Claims)

Autoimmune conditions are characterized by an abnormal immune response where the body's immune system attacks its own tissues. Early research on this compound, particularly the work by Diehl, was conducted in the context of animal models of experimentally induced arthritis, which share some characteristics with autoimmune conditions.

- Relevance to Inflammatory and Immune Processes: Given the potential (though limitedly supported) influence of this compound on immune responses and inflammatory pathways, it has been an area of interest in the context of research into autoimmune conditions. However, it is crucial to emphasize that no direct claims can be made about this compound treating or preventing any specific autoimmune disease based on the available scientific literature.

Data Table: Summary of Research on this compound and Immune Modulation

| Research Area | Focus | Key Findings (Limited Data) |

| Impact on Immune Responses | Influence on immune cell activity (macrophages, lymphocytes), modulation of cytokine production | Early research (using mixtures of cetyl esters) suggested a potential role in modulating immune responses. Direct evidence for isolated this compound is limited. Hypotheses exist regarding effects on macrophages, lymphocytes, and cytokine production, but further research is needed. |

| Influence on Inflammatory Pathways | Impact on eicosanoid pathways (COX, LOX), modulation of Nuclear factor kappa B signaling | Hypotheses have been proposed regarding this compound's potential influence on these pathways, but direct research confirming these hypotheses is lacking. |

| Relevance to Autoimmune Research | Context of early research in animal models of experimentally induced arthritis (sharing some characteristics with autoimmune conditions) | Early research provided a basis for investigating this compound in the context of immune-related conditions. However, no direct claims can be made about treating or preventing any specific autoimmune disease based on current scientific evidence. It is important to emphasize that this area of research is preliminary and requires significantly more investigation. |

Mechanism of Action

Primary Mechanisms of Action

The most likely mechanism of action for cetyl myristoleate involves several key processes:

Inhibition of prostaglandin and leukotriene production: this compound appears to decrease the production of these inflammatory mediators[“].

Interference with lipoxygenase and cyclooxygenase pathways: By inhibiting these pathways, this compound may reduce the inflammatory cascade.

Effects on arachidonic acid metabolism: The compound seems to modulate the metabolism of arachidonic acid, a key player in inflammation.

Cell Membrane Stabilization

As a fatty acid ester, this compound is lipophilic and can interact with cell membranes. This interaction could potentially influence various cellular processes.

- Membrane Fluidity: This compound could potentially alter the fluidity of cell membranes. Membrane fluidity is crucial for various cellular functions, including signal transduction, protein trafficking, and membrane permeability. However, specific studies investigating the effect of this compound on membrane fluidity are lacking.

- Interaction with Membrane Proteins: this compound could potentially interact with membrane proteins, such as receptors and ion channels, modulating their activity. However, direct evidence for such interactions is limited.

Antioxidant Properties

Some research suggests that this compound may have antioxidant properties, which could contribute to its overall anti-inflammatory effects. However, more studies are needed to confirm this aspect of its mechanism[“].

Effects on Specific Inflammatory Mediators

This compound has been shown to impact specific inflammatory pathways:

5-lipoxygenase activity: This enzyme is involved in the production of leukotrienes, and this compound may inhibit its activity.

Other inflammatory enzymes: While not fully elucidated, this compound may affect other enzymes involved in the inflammatory process[“].

Proposed Mechanisms in Specific Conditions

Arthritis

In arthritis, this compound's anti-inflammatory properties may help reduce joint inflammation and pain. Animal studies have shown that it can prevent adjuvant-induced arthritis at high doses in rats.

Fibromyalgia

While the exact mechanism in fibromyalgia is not clear, this compound's potential to modulate pain and inflammation pathways may contribute to symptom relief[“].

Comparison with Similar Compounds

Cetylated Fatty Acids Overview

Cetylated fatty acids are a group of compounds formed by the esterification of fatty acids with cetyl alcohol. Common examples include:

Cetyl laureate[“]

These compounds share similar structural features but can have distinct biological activities.

Comparison of Cetyl Myristoleate with Other Cetylated Fatty Acids

This compound vs. Cetyl Palmitate

This compound contains a 14-carbon fatty acid chain with one double bond, while cetyl palmitate has a 16-carbon saturated fatty acid chain. This structural difference may contribute to this compound's unique anti-inflammatory properties.

This compound vs. Cetyl Oleate

Cetyl oleate, derived from oleic acid, has an 18-carbon chain with one double bond. While both compounds show potential anti-inflammatory effects, this compound has been more extensively studied for joint health applications[“].

This compound vs. Cetyl Stearate

Cetyl stearate, with its 18-carbon saturated fatty acid chain, is more commonly used in cosmetics and as a lubricant. In contrast, this compound has been primarily investigated for its potential therapeutic properties[“].

This compound vs. Cetyl Laureate

Cetyl laureate, derived from lauric acid, has a shorter 12-carbon saturated fatty acid chain. While both compounds have been studied for their potential health benefits, this compound has shown more promising results in arthritis-related research.

Comparison with Other Cetyl Esters: Early research often studied this compound in conjunction with other cetyl esters (e.g., cetyl palmitoleate, cetyl oleate). These studies generally did not isolate the effects of this compound but rather observed the combined effects of the mixture. This makes it difficult to draw specific conclusions about this compound's unique properties compared to other cetyl esters.

Comparison with Other Monounsaturated Fatty Acids: Myristoleic acid, the fatty acid component of this compound, is a monounsaturated fatty acid. Comparisons could theoretically be drawn with other monounsaturated fatty acids like oleic acid (omega-9). However, studies directly comparing this compound to other monounsaturated fatty acids in relevant biological contexts are lacking.

Comparison with Saturated Fatty Acids: The cetyl alcohol component of this compound is a saturated fatty alcohol. Comparisons could be made with other saturated fatty acids or alcohols. However, again, direct comparative studies focusing on this compound are scarce.

Comparison with Non-Cetylated Fatty Acids

Myristic Acid

Myristic acid, the precursor to myristoleic acid, is a 14-carbon saturated fatty acid. Unlike this compound, myristic acid lacks the cetyl ester group and the double bond, which may account for differences in their biological activities.

Myristoleic Acid

Myristoleic acid, the fatty acid component of this compound, is a 14-carbon monounsaturated fatty acid. While myristoleic acid itself has shown some anti-inflammatory properties, the esterification with cetyl alcohol in this compound may enhance its biological effects[“].

Combinations with Other Lipids or Fatty Acids: Some formulations combine this compound with other lipids or fatty acids. However, it is challenging to determine whether any observed effects are due to this compound itself, the other compounds, or a synergistic interaction between them. Rigorous scientific studies are needed to investigate potential synergistic effects.

Unique Features of this compound

This compound stands out among similar compounds due to its:

Potent anti-inflammatory properties: Studies have shown that this compound can significantly reduce inflammation in animal models of arthritis.

Immunomodulatory effects: Research suggests that this compound may help modulate immune responses, potentially benefiting conditions like rheumatoid arthritis[“].

Structural Comparisons

The unique combination of the 14-carbon fatty acid chain, single double bond, and cetyl ester group in this compound may contribute to its biological activity. This structure allows it to interact with cell membranes and potentially influence inflammatory pathways differently than other cetylated fatty acids[“].

Comparative Efficacy in Animal Studies

In animal models of arthritis, this compound has shown promising results:

A study on rats demonstrated that this compound could prevent adjuvant-induced arthritis at high doses.

Comparative studies with other cetylated fatty acids are limited, making it difficult to directly compare their efficacy in animal models.

Common Problem

What is the origin of cetyl myristoleate?

This compound was first identified by Dr. Harry Diehl while studying arthritis in mice at the National Institutes of Health. He observed that certain mice were resistant to induced arthritis and subsequently isolated this compound as the potential protective agent.

- Natural Sources: this compound is found in small quantities in some natural sources, including Certain strains of mice, Sperm whale oil, A gland in male beavers.

- Synthesis: Due to the limited natural availability, this compound used in research and supplements is primarily produced synthetically. The synthesis involves the esterification of myristoleic acid (a monounsaturated omega-7 fatty acid) with cetyl alcohol (a saturated fatty alcohol).

How does this compound differ from other fatty acids?

This compound is an ester, a compound formed by the reaction between an acid and an alcohol. In this case, the acid is myristoleic acid, and the alcohol is cetyl alcohol. This structure gives this compound unique properties compared to other fatty acids:

| Feature | This compound | Typical Fatty Acids |

| Chemical Structure | Ester of myristoleic acid and cetyl alcohol | Carboxylic acids with hydrocarbon chains |

| Properties | Waxy solid at room temperature | Can be liquid (oils) or solid (fats) at room temp |

| Stability | More stable than some unsaturated fatty acids | Susceptible to oxidation, especially if unsaturated |

The chemical structure of this compound is (Z)-ROCO(CH2)7CH=CH(CH2)3CH3, where R represents the cetyl group (C16H33). The presence of the cis double bond in the myristoleic acid portion contributes to its unique properties.

What types of scientific studies have been conducted on this compound?

Research on this compound has explored its potential benefits, particularly in the context of joint health. Studies have included:

- In vitro studies: These studies investigate the effects of this compound at the cellular level. Some findings suggest that this compound may:

- Modulate inflammatory pathways

- Protect cartilage cells (chondrocytes)

- Influence the production of molecules involved in inflammation and joint degradation

- In vivo studies: These studies involve living organisms, primarily animal models. Research in animals has indicated that this compound may:

- Reduce inflammation in models of arthritis

- Improve joint mobility

- Protect against cartilage damage

Case Studies and Research Findings:

- Diehl and May (1994): This study, published in the Journal of Pharmaceutical Sciences, described the isolation of this compound from mice and its apparent protective effect against adjuvant-induced arthritis in rats.

- Further research: Subsequent studies have explored the effects of this compound and mixtures of cetylated fatty acids (including this compound) in both animal models and human clinical trials, with some studies suggesting potential benefits for joint pain and function.

Is this compound found naturally in foods?

While this compound is found in some natural sources like sperm whale oil and a gland in male beavers, it is not typically considered a component of common food sources. Therefore, obtaining significant amounts of this compound through diet alone is not feasible.

What is the current state of scientific research on this compound?

The current state of research on this compound can be summarized as follows:

- Potential benefits for joint health: Preclinical and some clinical studies suggest that this compound may have anti-inflammatory and joint-protective effects.

- mechanism of action: The precise mechanisms by which this compound exerts its effects are still being investigated.

- Need for further research: More rigorous clinical trials are needed to confirm the efficacy of this compound for specific conditions and to establish optimal dosages and formulations.

Properties

IUPAC Name |

hexadecyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h10,12H,3-9,11,13-29H2,1-2H3/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIOQMKBBPSAFY-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027162 | |

| Record name | Cetyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64660-84-0 | |

| Record name | Cetyl myristoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64660-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl myristoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064660840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL MYRISTOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87P8K33Q5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetyl myristoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.